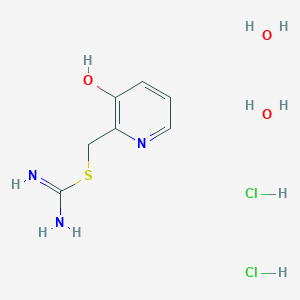![molecular formula C12H14FN3S B5401671 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, also known as EFMT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. EFMT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most promising applications of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is in the development of new drugs for the treatment of cancer. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole may also inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. In addition, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole can inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has also been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as an anti-inflammatory agent. In vivo studies have shown that 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole can inhibit tumor growth and metastasis in animal models, and it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole for lab experiments is its relatively low cost and ease of synthesis. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole can be synthesized using relatively simple and inexpensive chemical reactions, and it is readily available from a number of chemical suppliers. In addition, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to have a relatively low toxicity profile, making it a safer alternative to some other chemical compounds that are used in scientific research.
However, there are also some limitations to the use of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions. In addition, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. One area of research that is currently being explored is the development of new 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole analogs with improved pharmacological properties. These analogs may have increased solubility, longer half-lives, and improved efficacy as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. This may involve the identification of specific enzymes and signaling pathways that are targeted by 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, as well as the development of new assays and screening methods for 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole and its analogs. Finally, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole may have potential applications in other areas of scientific research, such as materials science and catalysis, and further investigation into these areas may lead to new discoveries and applications for this compound.
Métodos De Síntesis
The synthesis of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole involves a series of chemical reactions, starting from the reaction between 4-fluorobenzyl chloride and thioacetamide to form 4-fluorobenzylthioacetamide. This intermediate is then reacted with ethyl hydrazinecarboxylate and sodium ethoxide to produce 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3S/c1-3-16-9(2)14-15-12(16)17-8-10-4-6-11(13)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYUFYAWPIOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)




![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)


![3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401649.png)


